Methyl 2-(2-oxoindolin-5-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-oxoindolin-5-YL)acetate is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-oxoindolin-5-YL)acetate typically involves the reaction of indole derivatives with acetic acid and methanol under specific conditions. One common method includes the condensation of 2-oxoindoline with methyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-oxoindolin-5-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 2-(2-oxoindolin-5-YL)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxoindolin-5-YL)acetate involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition and receptor modulation . This binding can lead to the activation or inhibition of specific signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
2-oxoindoline: A precursor in the synthesis of various indole derivatives.
Uniqueness: Methyl 2-(2-oxoindolin-5-YL)acetate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 2-(2-oxoindolin-5-YL)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, synthesis, and the results of various studies that highlight its anticancer and antimicrobial activities.
Chemical Structure and Synthesis
This compound is an oxindole derivative characterized by its unique structure, which contributes to its biological activity. The synthesis typically involves nucleophilic substitution reactions and acyl transfer methodologies, yielding various derivatives that can be further evaluated for biological effects.
Synthesis Pathway:
- Nucleophilic Substitution : The reaction between 2-oxoindoline derivatives and ethyl chloroacetate in the presence of potassium carbonate.
- Acyl Transfer : Reaction with hydrazine monohydrate to form hydrazides.
- Aldol Condensation : Final products are obtained through condensation with benzaldehydes or isatins.
This synthetic route has been shown to produce compounds with high yields (90–93%) and moderate overall yields for the final products .
Anticancer Activity
The anticancer potential of this compound has been extensively studied, particularly in relation to its cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Compounds derived from this structure have demonstrated notable cytotoxicity against several human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). For instance, one study highlighted that certain derivatives exhibited cytotoxicity three to five times greater than the positive control PAC-1 in these cell lines .
- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptosis rates upon treatment with these compounds .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects:
- Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium smegmatis, indicating potential applications in treating tuberculosis .
- Broad-Spectrum Antimicrobial Effects : Other studies have reported antimicrobial activity against a variety of pathogens, suggesting that these compounds could serve as templates for developing new antibiotics .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Case Studies
- Cytotoxic Evaluation : A study assessed the cytotoxic effects of various synthesized oxindole derivatives on cancer cell lines. The most potent compound was identified as having IC50 values significantly lower than standard chemotherapeutics, indicating strong potential for further development .
- Antimicrobial Testing : In vitro assays were conducted to evaluate the effectiveness of synthesized compounds against bacterial strains. Results indicated effective inhibition comparable to established antibiotics, suggesting a viable path for developing new antimicrobial agents .
Properties
IUPAC Name |
methyl 2-(2-oxo-1,3-dihydroindol-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)5-7-2-3-9-8(4-7)6-10(13)12-9/h2-4H,5-6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOPVPVMLRSPHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)NC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697381 |
Source
|
Record name | Methyl (2-oxo-2,3-dihydro-1H-indol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109737-05-5 |
Source
|
Record name | Methyl (2-oxo-2,3-dihydro-1H-indol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.